molecular formula C21H13NO5 B12460784 2-{2-[(Furan-2-ylcarbonyl)oxy]phenyl}quinoline-4-carboxylic acid

2-{2-[(Furan-2-ylcarbonyl)oxy]phenyl}quinoline-4-carboxylic acid

Katalognummer: B12460784
Molekulargewicht: 359.3 g/mol
InChI-Schlüssel: FTZZMSOEUGESLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(furan-2-carbonyloxy)phenyl]quinoline-4-carboxylic acid is a complex organic compound that belongs to the class of quinoline derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(furan-2-carbonyloxy)phenyl]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the esterification of furan-2-carboxylic acid with a phenyl-substituted quinoline derivative under acidic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-(furan-2-carbonyloxy)phenyl]quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-[2-(furan-2-carbonyloxy)phenyl]quinoline-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 2-[2-(furan-2-carbonyloxy)phenyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The furan ring and quinoline moiety can interact with enzymes and receptors, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,5-Furandicarboxylic acid: A furan derivative with applications in polymer synthesis.

    Quinoline-4-carboxylic acid: A simpler quinoline derivative with potential medicinal applications.

    Phenylquinoline derivatives: Compounds with similar structures but different functional groups.

Uniqueness

2-[2-(furan-2-carbonyloxy)phenyl]quinoline-4-carboxylic acid is unique due to its combination of a furan ring, phenyl group, and quinoline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C21H13NO5

Molekulargewicht

359.3 g/mol

IUPAC-Name

2-[2-(furan-2-carbonyloxy)phenyl]quinoline-4-carboxylic acid

InChI

InChI=1S/C21H13NO5/c23-20(24)15-12-17(22-16-8-3-1-6-13(15)16)14-7-2-4-9-18(14)27-21(25)19-10-5-11-26-19/h1-12H,(H,23,24)

InChI-Schlüssel

FTZZMSOEUGESLG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3OC(=O)C4=CC=CO4)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.